

An In-depth Technical Guide on the Solubility Characteristics of Tetradecahydrophenanthrene

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Compound of Interest

Compound Name: **Tetradecahydrophenanthrene**

Cat. No.: **B1634074**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **tetradecahydrophenanthrene** (also known as perhydrophenanthrene). Due to the limited availability of specific quantitative solubility data for **tetradecahydrophenanthrene** in the public domain, this guide presents its general physical and chemical properties that govern its solubility, alongside a detailed experimental protocol for determining its solubility in various solvents. Furthermore, quantitative solubility data for the parent aromatic compound, phenanthrene, is provided as a practical surrogate to offer insights into the solubility of this class of tricyclic compounds.

Physicochemical Properties of Tetradecahydrophenanthrene

Tetradecahydrophenanthrene is a saturated polycyclic hydrocarbon. Its chemical structure, lacking polar functional groups, dictates its solubility behavior. As a non-polar compound, it is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents like water. This principle of "like dissolves like" is fundamental to understanding its behavior in various solvent systems.

General Properties:

- Molecular Formula: $C_{14}H_{24}$

- Molecular Weight: 192.34 g/mol
- Appearance: Expected to be a solid or liquid at room temperature, depending on the specific isomer.
- Polarity: Non-polar.

Based on its non-polar nature, **tetradecahydrophenanthrene** is anticipated to be soluble in solvents such as hexane, toluene, benzene, and chloroform. Conversely, it is expected to have very low solubility in polar solvents like water, methanol, and ethanol.

Solubility Data of Phenanthrene (Aromatic Analogue)

To provide a quantitative perspective, the following table summarizes the solubility of phenanthrene ($C_{14}H_{10}$), the aromatic counterpart of **tetradecahydrophenanthrene**, in a range of common organic solvents. While the hydrogenation of the aromatic rings in **tetradecahydrophenanthrene** will alter its crystal lattice energy and interactions with solvents, the general trends in solubility are expected to share some similarities, particularly the preference for non-polar solvents.

Solvent	Solubility (g/100 mL)	Temperature (°C)
Benzene	50	25
Carbon Disulfide	100	25
Carbon Tetrachloride	41.7	25[1]
Toluene	41.7	25[1]
Ethanol (95%, cold)	1.67	Ambient[1]
Ethanol (95%, boiling)	10	78[1]
Diethyl Ether	30.3	25[1]
Dimethyl Sulfoxide (DMSO)	~3	Ambient[2]
Dimethylformamide (DMF)	~3	Ambient[2]
Water	0.00011	25[1]

Note: The solubility of phenanthrene can be temperature-dependent, generally increasing with a rise in temperature.[3]

Experimental Protocol for Determining Solid-Liquid Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of a solid compound like **tetradecahydrophenanthrene** in various solvents using the static equilibrium method.

Materials and Equipment

- Solute: **Tetradecahydrophenanthrene** (of known purity)
- Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, ethanol, acetone)
- Apparatus:

- Analytical balance (± 0.1 mg)
- Thermostatic shaker or water bath with temperature control (± 0.1 °C)
- Vials with screw caps and PTFE septa
- Calibrated thermometers
- Syringes and syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV), depending on the analyte's properties)

Experimental Procedure

- Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.
- Sample Preparation: Add an excess amount of solid **tetradecahydrophenanthrene** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial containing the excess solid.
- Equilibration:
 - Securely cap the vials and place them in the thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixtures for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

- Phase Separation:
 - Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.
 - Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
- Sample Analysis:
 - Determine the mass of the collected filtrate.
 - Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.
 - Analyze the concentration of **tetradecahydrophenanthrene** in the diluted sample using a validated analytical method (e.g., GC-FID).
- Data Calculation:
 - From the measured concentration and the dilution factor, calculate the concentration of **tetradecahydrophenanthrene** in the original saturated solution.
 - Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Method Validation

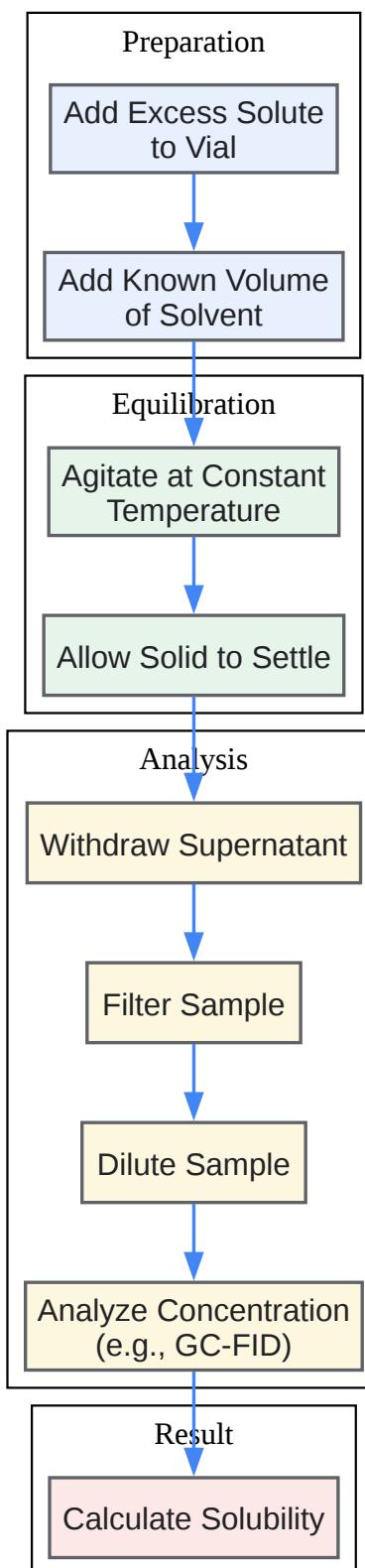
To ensure the reliability of the results, the experimental method should be validated by:

- Verifying Equilibrium: Approach the equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and then cooling it down to the target temperature). The solubility values obtained from both approaches should be in close agreement.

- Purity Analysis: The purity of the solute and solvents should be confirmed before the experiment.
- Instrument Calibration: The analytical instrument must be properly calibrated using standards of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static equilibrium method.



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Experimental Workflow for Solubility Determination

Conclusion

While specific quantitative solubility data for **tetradecahydrophenanthrene** remains elusive in readily available literature, its non-polar, saturated hydrocarbon structure strongly indicates a preference for solubility in non-polar organic solvents. The provided solubility data for its aromatic analog, phenanthrene, offers a valuable reference point for researchers. For precise solubility determination, the detailed experimental protocol outlined in this guide provides a robust framework for generating reliable data, which is essential for applications in drug development, material science, and chemical engineering.

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